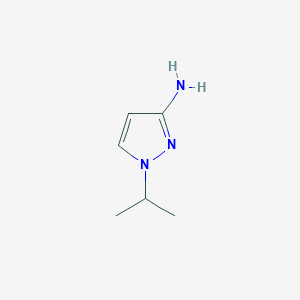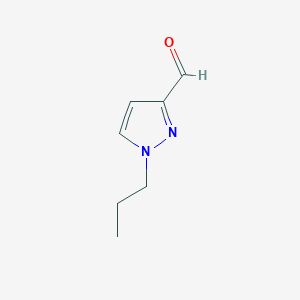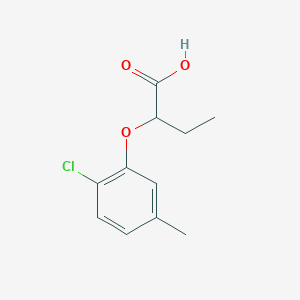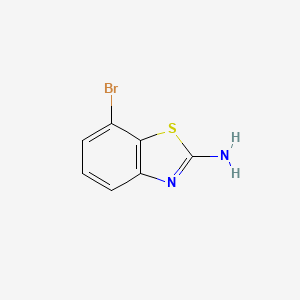
7-Bromo-1,3-benzothiazol-2-amine
Übersicht
Beschreibung
7-Bromo-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a bromine atom at the 7th position and an amino group at the 2nd position on the benzothiazole ring structure is characteristic of this compound.
Synthesis Analysis
The synthesis of benzothiazoles, including derivatives such as 7-Bromo-1,3-benzothiazol-2-amine, can be achieved through various methods. One practical approach involves the reaction of 2-bromoanilides with an alkyl thiolate using a palladium catalyst, followed by conversion to benzothiazoles under basic or acidic conditions . Another method includes the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis to afford substituted benzimidazoles, which are structurally related to benzothiazoles .
Molecular Structure Analysis
The molecular structure of 7-Bromo-1,3-benzothiazol-2-amine consists of a benzothiazole core with a bromine atom and an amino group as substituents. The positioning of these groups is crucial for the chemical reactivity and potential applications of the compound. The structure elucidations of similar compounds are often based on NMR techniques and other spectral studies .
Chemical Reactions Analysis
Benzothiazoles, including brominated derivatives, can undergo various chemical reactions. For instance, 7-Bromo-2H-1,4-benzothiazine-3,5,8(4H)-trione, a related compound, can participate in Diels-Alder reactions to afford naphthothiazine derivatives . Additionally, 2-bromo substituted thiadiazolo-pyrimidinones can be prepared by cyclocondensation and displacement of bromo substituents with primary or secondary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-1,3-benzothiazol-2-amine are influenced by its molecular structure. The presence of the bromine atom can make the compound suitable for further chemical transformations, such as the introduction of a bromodifluoromethyl group at the thiazole ring . The conversion of benzothiazines into sulfones, a process that involves oxidation, is another example of chemical modification that affects the physical and chemical properties of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis of Benzothiadiazoles
Palladium-catalyzed amination has been used for the synthesis of various benzothiadiazole derivatives, demonstrating a safer and practical alternative to nitration methods. The methodology allows for the efficient synthesis of compounds like 7-amino-4-methyl-2,1,3-benzothiadiazole, which have potential applications in various chemical syntheses (Liu, Prashad, Repič, & Blacklock, 2003).
Formation of Thiadiazoles and Thiazol-amines
Reactions involving benzothioamide derivatives have led to the formation of diaryl thiadiazoles and thiazol-amines. These compounds, synthesized under different conditions, show the versatility of reactions involving benzothiazole derivatives and their potential use in creating a variety of chemical structures (Boeini & Mobin, 2011).
Development of Antitumor Agents
Research has explored the synthesis of quinazoline derivatives starting from benzothiazole compounds, demonstrating their efficacy as EGFR inhibitors and potential as targeted anticancer agents. These compounds have shown significant activity against various cancer cell lines, highlighting the potential therapeutic applications of benzothiazole derivatives in oncology (Allam et al., 2020).
Synthesis of Bicyclic Bridged Isothioureas
The synthesis of bicyclic bridged isothioureas involving benzothiazole derivatives has been studied, with compounds showing potential activity in models of lipopolysaccharide-induced septic shock. This research opens pathways for the development of new therapeutic agents using benzothiazole chemistry (Alexeev et al., 2019).
Creation of Antimicrobial Agents
The synthesis of novel thiazol-amines and their evaluation for antibacterial and antifungal activities have been conducted. Some compounds synthesized from benzothiazole derivatives have shown significant activity against various bacteria and fungi, suggesting their potential use as antimicrobial agents (Reddy & Reddy, 2010).
Design of H3 Antagonists
Research involving the synthesis of benzothiazole derivatives has led to the development of potential H3 antagonists, which could be effective in managing Alzheimer's and other CNS disorders. The design of these compounds is based on specific criteria to interact effectively with the H3 receptor (Rahmani et al., 2014).
Development of pH Probes
Benzothiazole derivatives have been utilized in the synthesis of water-soluble fluorescent and colorimetric pH probes. These compounds have potential applications in real-time pH sensing, crucial for various biochemical and medical analyses (Diana et al., 2020).
Antitumor Applications
Studies on 2-(4-aminophenyl)benzothiazoles have demonstrated potent antitumor properties. These compounds have been evaluated in vitro and in vivo against breast cancer cell lines, offering insights into their potential therapeutic applications in oncology (Bradshaw et al., 2002).
Safety And Hazards
Zukünftige Richtungen
Benzothiazole derivatives have been found to exhibit a wide range of biological activities . Therefore, there is much scope in benzothiazole derivatives as a source of molecular targets . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .
Eigenschaften
IUPAC Name |
7-bromo-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKASBDRJLTLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605933 | |
| Record name | 7-Bromo-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,3-benzothiazol-2-amine | |
CAS RN |
20358-05-8 | |
| Record name | 7-Bromo-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

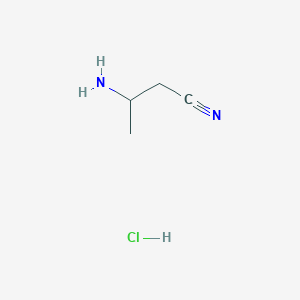

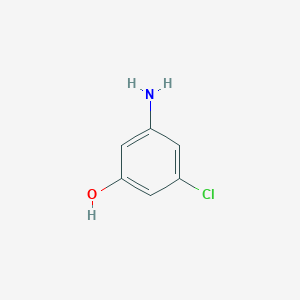

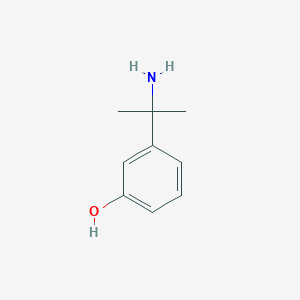


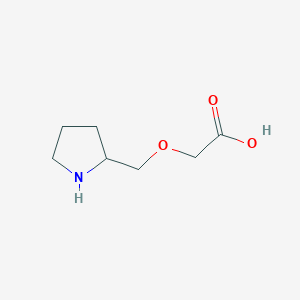
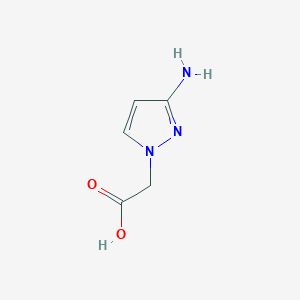
![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B1287512.png)

